

# Comparative analysis of Propranolol and other beta-blockers on endothelial function

Author: BenchChem Technical Support Team. Date: December 2025



# Beta-Blockers and Endothelial Function: A Comparative Analysis

A deep dive into the vascular effects of **propranolol** and its counterparts, supported by experimental evidence for researchers and drug development professionals.

The endothelium, a critical regulator of vascular tone and health, is a key therapeutic target in cardiovascular disease. Beta-blockers, a cornerstone in the management of various cardiovascular conditions, exhibit diverse effects on endothelial function. While traditionally recognized for their negative chronotropic and inotropic actions, newer generations of beta-blockers possess vasodilatory properties that are, in part, mediated by their influence on the endothelium. This guide provides a comparative analysis of **propranolol** and other beta-blockers, focusing on their impact on endothelial function, with a detailed examination of the underlying molecular mechanisms and supporting experimental data.

#### **Generational Differences in Endothelial Effects**

Beta-blockers are broadly classified into three generations, each with a distinct pharmacological profile that influences their effect on the endothelium.

 First-generation beta-blockers, such as propranolol, are non-selective, blocking both β1 and β2 adrenergic receptors.



- Second-generation beta-blockers, like atenolol and metoprolol, are cardioselective, primarily targeting β1 receptors.
- Third-generation beta-blockers, including carvedilol and nebivolol, possess additional
  vasodilatory properties.[1] These properties are often linked to their ability to stimulate nitric
  oxide (NO) production, a key molecule in maintaining endothelial health.[2]

A meta-analysis of randomized controlled trials demonstrated that beta-blockers, as a class, improve endothelial function compared to placebo.[1] However, the same analysis revealed that third-generation beta-blockers are significantly more effective at improving flow-mediated dilation (FMD), a key indicator of endothelial function, than their second-generation counterparts.[1][3]

# Comparative Efficacy: Insights from Clinical and Preclinical Data

Head-to-head clinical trials have provided valuable insights into the differential effects of various beta-blockers on endothelial function.

### **Propranolol: The First-Generation Standard**

**Propranolol**, a non-selective beta-blocker, has demonstrated the ability to improve endothelial function. In a study on obese mice, **propranolol** treatment prevented the rise in systolic blood pressure and improved endothelium-dependent relaxation to both acetylcholine and insulin.[4] This protective effect was associated with increased nitric oxide (NO) production and phosphorylation of endothelial nitric oxide synthase (eNOS).[4][5] Furthermore, **propranolol** has been shown to induce NO-mediated sinusoidal relaxation in the perfused rat liver.[6] In patients with resistant hypertension, **propranolol** treatment led to a greater mean reduction in office systolic blood pressure and a more significant reduction in nitrate and nitrite levels compared to placebo, suggesting an impact on NO bioavailability.[7][8] However, some studies have shown that **propranolol**'s effect on NO production is not as robust as that of third-generation agents.[9]

### Carvedilol vs. Metoprolol: A Tale of Two Generations



Multiple studies have compared the endothelial effects of carvedilol (a third-generation beta-blocker with α1-blocking and antioxidant properties) and metoprolol (a second-generation β1-selective blocker). In patients with type 2 diabetes and hypertension, carvedilol significantly improved FMD compared to metoprolol, despite similar reductions in blood pressure.[10][11] [12] This suggests that carvedilol's beneficial vascular effects extend beyond simple blood pressure control.[10] The antioxidant properties of carvedilol may contribute to this enhanced endothelial function.[10][13] Interestingly, in patients with heart failure, switching from carvedilol to metoprolol did not significantly alter endothelial function.[14]

### **Nebivolol: The Nitric Oxide Specialist**

Nebivolol, a highly selective  $\beta1$ -blocker, is distinguished by its ability to stimulate endothelial NO release.[2][15][16] This effect is mediated through the L-arginine/nitric oxide pathway and potentially involves  $\beta3$ -adrenergic receptor stimulation.[2][17][18] Nebivolol's dual mechanism of action— $\beta1$ -blockade and NO-mediated vasodilation—contributes to its effective blood pressure-lowering and beneficial effects on systolic and diastolic function.[2][17] In hypertensive smokers, nebivolol was more effective than celiprolol and carvedilol in reducing plasma levels of prothrombotic and inflammatory markers like PAI-1, fibrinogen, and homocysteine.[19][20]

#### **Atenolol: A Second-Generation Perspective**

Studies on atenolol have yielded mixed results regarding its impact on endothelial function. While some research indicates that atenolol can improve endothelium-dependent vasodilation in hypertensive patients, other studies suggest it may have a negative or neutral effect, particularly in the microcirculation.[13][21][22] For instance, in patients with type 2 diabetes and hypertension, the angiotensin II receptor blocker losartan was found to be superior to atenolol in improving endothelial function and reducing oxidative stress.[23]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key comparative studies on the effects of different beta-blockers on endothelial function.

Table 1: Comparison of Flow-Mediated Dilation (FMD) Changes with Different Beta-Blockers



| Beta-<br>Blocker(s)<br>Compared        | Patient<br>Population                  | Duration of<br>Treatment | Key Finding<br>on FMD                                                                                                           | Reference    |
|----------------------------------------|----------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------|
| Third-generation vs. Second-generation | Various<br>cardiovascular<br>diseases  | 1 to 12 months           | Third-generation beta-blockers significantly improved FMD compared to second-generation beta-blockers (Mean Difference: 1.65%). | [1][3]       |
| Carvedilol vs.<br>Metoprolol           | Type 2 Diabetes<br>and<br>Hypertension | 5 months                 | Carvedilol significantly improved FMD compared to metoprolol.                                                                   | [10][11][12] |
| Nebivolol vs.<br>Placebo               | Essential<br>Hypertension              | 12 weeks                 | Nebivolol significantly improved FMD compared to placebo.                                                                       | [15]         |
| Losartan vs.<br>Atenolol               | Type 2 Diabetes<br>and<br>Hypertension | 4 weeks                  | Losartan significantly increased FMD compared to atenolol.                                                                      | [23]         |





| Irbesartan vs.<br>Atenolol | Essential<br>Hypertension | 3 months | Both irbesartan and atenolol similarly improved endotheliumdependent vasodilation. | [21] |
|----------------------------|---------------------------|----------|------------------------------------------------------------------------------------|------|
|----------------------------|---------------------------|----------|------------------------------------------------------------------------------------|------|

Table 2: Effects of Beta-Blockers on Nitric Oxide (NO) Bioavailability and Related Markers



| Beta-Blocker | Model/Patient<br>Population | Key Finding on NO<br>Pathway                                                                       | Reference       |
|--------------|-----------------------------|----------------------------------------------------------------------------------------------------|-----------------|
| Propranolol  | Obese mice                  | Increased NO production and eNOS phosphorylation.                                                  | [4][5]          |
| Propranolol  | Perfused rat liver          | Induced NO-mediated sinusoidal relaxation.                                                         | [6]             |
| Carvedilol   | Rat cardiac myocytes        | Enhanced IL-1β-induced nitrite production (a marker of NO synthesis).                              | [9]             |
| Carvedilol   | Anesthetized rats           | Carvedilol-induced decrease in blood pressure was associated with an increase in plasma NO levels. | [24][25][26]    |
| Nebivolol    | Human endothelial<br>cells  | Stimulates NO release through ATP efflux and P2Y-purinoceptor activation.                          | [27]            |
| Nebivolol    | Various                     | Causes vasodilation<br>by interacting with the<br>endothelial L-<br>arginine/NO pathway.           | [2][15][16][17] |

# Experimental Protocols Flow-Mediated Dilation (FMD) Assessment

A widely used non-invasive method to assess endothelium-dependent vasodilation.[3][28]

• Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.[28]



- Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce ischemia.[28]
- Post-Occlusion Measurement: The cuff is deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO and induce vasodilation.[28]
- FMD Calculation: The brachial artery diameter is measured again 60-90 seconds after cuff deflation. FMD is expressed as the percentage change in diameter from baseline.[28]

### **Measurement of Nitric Oxide (NO) Production**

Several methods are employed to quantify NO production in experimental settings.

- Griess Assay: This colorimetric assay measures nitrite (NO2-), a stable and quantifiable breakdown product of NO in biological fluids.[8]
- NO-sensitive Electrodes: These electrochemical sensors can directly measure NO levels in real-time in cell cultures or tissue preparations.[27]
- Western Blot for eNOS Phosphorylation: The activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium, is often assessed by measuring its phosphorylation at specific sites (e.g., Ser1177) using Western blotting.[4][5]

### **Signaling Pathways and Mechanisms of Action**

The differential effects of beta-blockers on endothelial function can be attributed to their distinct interactions with various signaling pathways.

### **Propranolol's Endothelial Signaling**

**Propranolol**'s beneficial effects on the endothelium appear to be linked to its ability to increase NO bioavailability through the activation of the Akt/eNOS pathway.



Click to download full resolution via product page



Caption: **Propranolol**-mediated activation of the Akt/eNOS pathway leading to NO production.

#### Carvedilol's Multifaceted Mechanism

Carvedilol's positive impact on endothelial function is likely a result of its combined  $\beta$ -blocking,  $\alpha$ 1-blocking, and antioxidant properties. Its ability to stimulate NO synthesis further contributes to its vasodilatory effects.



Click to download full resolution via product page

Caption: The multiple mechanisms of action of carvedilol contributing to vasodilation.

### **Nebivolol's NO-Dependent Vasodilation**

Nebivolol stands out for its direct stimulation of endothelial NO production, a key contributor to its vasodilatory and antihypertensive effects.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Nebivolol's dual mechanism involving  $\beta$ 1-blockade and  $\beta$ 3-receptor-mediated NO release.

# Experimental Workflow for Comparing Beta-Blocker Effects

A typical experimental workflow to compare the effects of different beta-blockers on endothelial function in a clinical trial setting.





Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial comparing different beta-blockers.



#### Conclusion

The choice of beta-blocker can have a significant impact on endothelial function. While all beta-blockers exert their primary effects through adrenergic receptor blockade, third-generation agents like carvedilol and nebivolol offer the additional benefit of promoting vasodilation through nitric oxide-dependent mechanisms. **Propranolol**, a first-generation non-selective beta-blocker, also demonstrates positive effects on the endothelium, primarily through the Akt/eNOS pathway. In contrast, the effects of second-generation beta-blockers such as atenolol and metoprolol on endothelial function appear to be less pronounced. For researchers and drug development professionals, understanding these nuanced differences is crucial for the development of novel cardiovascular therapies and for optimizing treatment strategies for patients with endothelial dysfunction. The continued investigation into the molecular mechanisms underlying the vascular effects of beta-blockers will undoubtedly pave the way for more targeted and effective therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Influence of beta-blockers on endothelial function: A meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol: impact on cardiac and endothelial function and clinical utility PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of beta-blockers on endothelial function: A meta-analysis of randomized controlled trials | Peller | Cardiology Journal [journals.viamedica.pl]
- 4. Propranolol treatment lowers blood pressure, reduces vascular inflammatory markers and improves endothelial function in obese mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide induced sinusoidal relaxation after a propranolol priming dose in the perfused rat liver reduces propranolol availability on subsequent dosing PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 7. The impact of propranolol on nitric oxide and total antioxidant capacity in patients with resistant hypertension—evidence from the APPROPRIATE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of propranolol on nitric oxide and total antioxidant capacity in patients with resistant hypertension-evidence from the APPROPRIATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol stimulates nitric oxide synthesis in rat cardiac myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of carvedilol versus metoprolol on endothelial function and oxidative stress in patients with type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial function is unaffected by changing between carvedilol and metoprolol in patients with heart failure--a randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Nebivolol: impact on cardiac and endothelial function and clinical utility | Semantic Scholar [semanticscholar.org]
- 16. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 17. Nebivolol: impact on cardiac and endothelial function and clinical utility PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The impact of third-generation beta-blocker antihypertensive treatment on endothelial function and the prothrombotic state: effects of smoking PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Treatment with irbesartan or atenolol improves endothelial function in essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of losartan, compared with atenolol, on endothelial function and oxidative stress in patients with type 2 diabetes and hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]



- 26. healthday.com [healthday.com]
- 27. Third-generation beta-blockers stimulate nitric oxide release from endothelial cells through ATP efflux: a novel mechanism for antihypertensive action PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative analysis of Propranolol and other betablockers on endothelial function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771359#comparative-analysis-of-propranolol-andother-beta-blockers-on-endothelial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com